4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the difluoropropyl group. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions. This method utilizes palladium catalysts and boron reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their function and activity. Additionally, the difluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with similar reactivity.
2,3-Difluoropyridine: A compound with similar fluorine substitution but lacking the bromine and iodine atoms.
3-Iodo-4-bromopyridine: A structurally similar compound with different halogen positions.
Uniqueness
4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine, iodine, and difluoropropyl groups on the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoropropyl)-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2IN2/c1-10(12,13)5-16-4-7(14)8-6(11)2-3-15-9(8)16/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIODXWWOHFULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C2=C(C=CN=C21)Br)I)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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